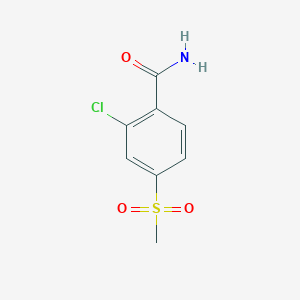
2-Chloro-4-(methylsulfonyl)benzamide
Vue d'ensemble
Description
“2-Chloro-4-(methylsulfonyl)benzamide” is a chemical compound that has gained attention in several fields of research due to its unique physical and chemical properties. It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been disclosed in a patent . The method includes several steps involving the use of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts, among other components .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(methylsulfonyl)benzamide” can be represented by the SMILES stringCS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . Its molecular weight is 233.67 g/mol. Physical And Chemical Properties Analysis
“2-Chloro-4-(methylsulfonyl)benzamide” is a solid compound . Its molecular weight is 233.67 g/mol, and its empirical formula is C8H8ClNO3S .Applications De Recherche Scientifique
Metabolic Pathway Studies :
- 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, a derivative, has been studied for its metabolic fate and disposition in rats and dogs. This compound, known as GDC-0449 or vismodegib, is a potent and selective inhibitor of the Hedgehog signaling pathway. It showed extensive metabolism in both rats and dogs, with major pathways being oxidation followed by phase II glucuronidation or sulfation. Additionally, an uncommon pyridine ring opening was identified as a metabolic pathway, mainly in feces (Yue et al., 2011).
Anticancer Agent Development :
- Derivatives of 2-Chloro-4-(methylsulfonyl)benzamide have been synthesized and evaluated for their proapoptotic activity against melanoma cancer cell lines. One such derivative demonstrated significant growth inhibition, suggesting potential in anticancer therapy (Yılmaz et al., 2015).
Na+/H+ Antiporter Inhibition for Cardiac Treatment :
- Benzoylguanidines derived from 2-Chloro-4-(methylsulfonyl)benzamide have been investigated for their use as Na+/H+ exchanger inhibitors. This is relevant in the context of adjunctive therapy in acute myocardial infarction treatment. Substitution patterns on the molecule significantly influenced the potency of these compounds as Na+/H+ exchanger inhibitors (Baumgarth et al., 1997).
Electrophysiological Activity in Cardiac Arrhythmias :
- N-substituted-4-(1H-imidazol-1-yl)benzamides, including compounds related to 2-Chloro-4-(methylsulfonyl)benzamide, have shown potency as class III antiarrhythmic agents. This indicates their potential use in treating reentrant arrhythmias (Morgan et al., 1990).
Synthesis of Pharmaceutical Intermediates :
- Research has been conducted on the synthesis of various intermediates that are crucial for pharmaceutical applications, such as Tianeptine. These studies involve the synthesis of derivatives of 2-Chloro-4-(methylsulfonyl)benzamide, highlighting its importance in the pharmaceutical industry (Yang Jian-she, 2009).
Electrochemical Oxidation Studies :
- The electrochemical behavior of Indapamide, a derivative of 2-Chloro-4-(methylsulfonyl)benzamide, has been studied, contributing to the understanding of its chemical properties and potential applications in analytical chemistry (Legorburu et al., 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGWWIRHCBZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




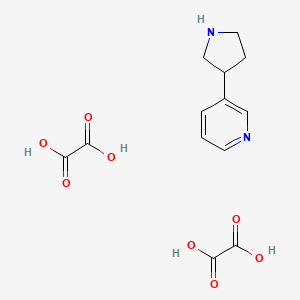
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
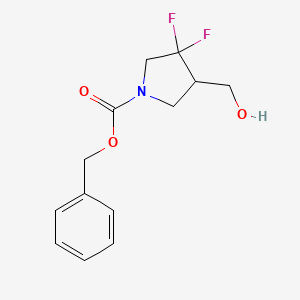
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
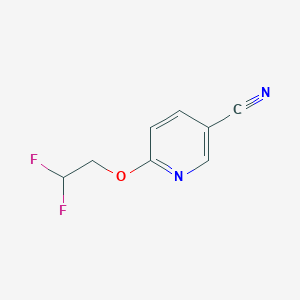
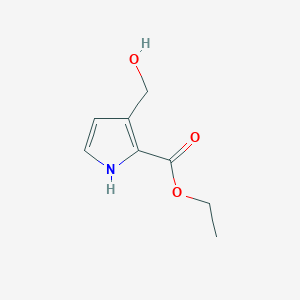
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
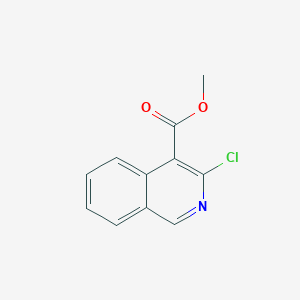
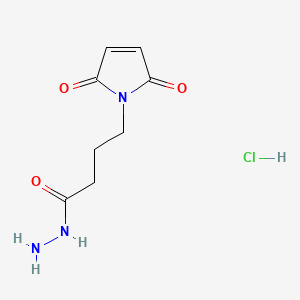
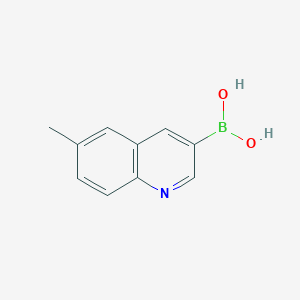
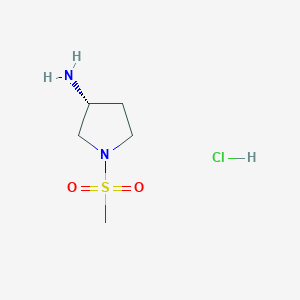
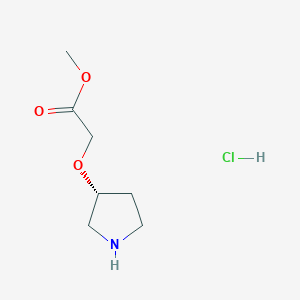
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)